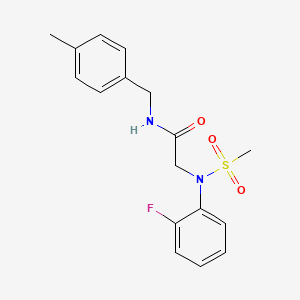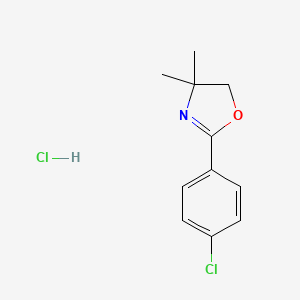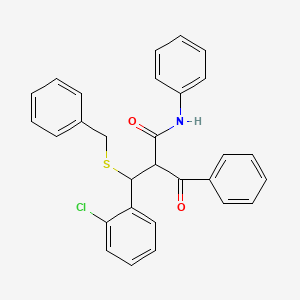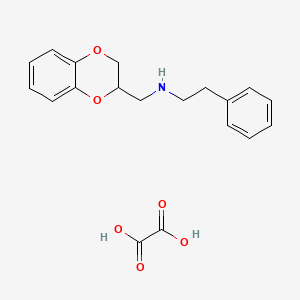
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can reduce inflammation, inhibit tumor growth, and improve glucose and lipid metabolism in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.
Zukünftige Richtungen
There are several potential future directions for N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Researchers may also explore the use of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for improved yield and purity.
In conclusion, N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with promising potential for therapeutic applications. Its synthesis method has been optimized, and it has been the subject of several scientific studies investigating its anti-inflammatory, anti-tumor, and anti-diabetic properties. While more research is needed to fully understand its mechanism of action and potential side effects, N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide represents a promising candidate for further investigation in the field of drug development.
Synthesemethoden
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 2-fluoroaniline, 4-methylbenzylamine, and methylsulfonyl chloride. The synthesis method has been optimized to improve the yield and purity of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, making it a viable option for research purposes.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties, among others. Researchers have also explored the use of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide as a potential drug candidate for the treatment of various diseases, including cancer and diabetes.
Eigenschaften
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-9-14(10-8-13)11-19-17(21)12-20(24(2,22)23)16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVYDJEMUSEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)


![N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)